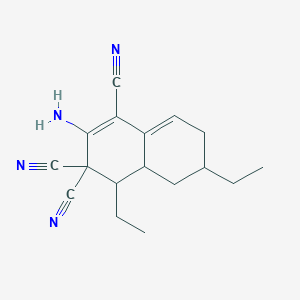![molecular formula C20H25N3O B6070814 N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B6070814.png)
N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as BMS-986178 and is a potent inhibitor of the tyrosine kinase 2 (TYK2) enzyme. This compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various autoimmune diseases.
Wirkmechanismus
N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine inhibits the activity of the N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine enzyme, which is involved in the signaling pathway of various cytokines that play a role in autoimmune diseases. By inhibiting N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine, the compound reduces the production of pro-inflammatory cytokines, thereby reducing inflammation and improving disease outcomes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine have been extensively studied in preclinical models. The compound has been shown to effectively reduce inflammation, improve disease outcomes, and prevent tissue damage in various autoimmune disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine is its potent inhibitory activity against the N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine enzyme. This makes it a promising therapeutic candidate for the treatment of autoimmune diseases. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine. One potential area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, further research is needed to investigate the potential therapeutic applications of this compound in other autoimmune diseases beyond those that have already been studied.
Synthesemethoden
The synthesis of N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine involves a multi-step process that includes the reaction of 6-methyl-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-benzyl-N-methylpiperidin-3-amine to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine inhibition has been shown to be effective in reducing inflammation and improving overall disease outcomes in preclinical models.
Eigenschaften
IUPAC Name |
[3-[benzyl(methyl)amino]piperidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-10-11-18(13-21-16)20(24)23-12-6-9-19(15-23)22(2)14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,19H,6,9,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXUVCKIYNABLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC(C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~3~-(1,1-dioxidotetrahydro-3-thienyl)-N~3~-methyl-N~1~-[(1-methyl-4-piperidinyl)methyl]-N~1~-(2-phenylethyl)-beta-alaninamide](/img/structure/B6070733.png)

![8-methyl-2-[(4-methylphenyl)amino]-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6070753.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B6070762.png)
![1-{2-hydroxy-3-[2-methoxy-4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6070767.png)
![4-chloro-N-[1-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B6070777.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6070784.png)
![2-{4-(2-fluorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6070790.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6070797.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B6070801.png)
![7-(4-fluorobenzyl)-2-(4-methylbenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070825.png)
![N-(4-{[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6070826.png)
![5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrol-3-yl)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070838.png)
![2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone](/img/structure/B6070840.png)